Welcome to the BenchChem Online Store!
molecular formula C3H8OTi B1336289 Titanium tetrapropoxide CAS No. 3087-37-4

Titanium tetrapropoxide

Cat. No. B1336289
M. Wt: 107.96 g/mol
InChI Key: LTRIWNVAMDZCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08288424B2

Procedure details

3,5-Dimethylacetophenone (3.0 g, 20.2 mmol) was dissolved in ethanolic NH3 solution (2 M in ethanol, 50 ml), tetrapropylorthotitanate (11 ml, 40.4 ml) was added and the mixture was stirred for 6 h at room temperature. NaBH4 (1.16 g, 30.4 mmol) was then added carefully to the reaction solution and the mixture was stirred overnight at room temperature. The reaction mixture was poured into aqueous ammonia solution and filtered. The solid was washed twice more with ethyl acetate (50 ml). The phases were separated and the aqueous phase was extracted twice more with ethyl acetate. The combined organic phases were washed with HCl solution (2 N, 60 ml), the aqueous phase was adjusted to pH 11 with NaOH solution and extracted three times with ethyl acetate (100 ml). The organic phase was washed with saturated NaCl solution (100 ml), dried over MgSO4 and concentrated to small volume. The resulting crude product was used without further purification. Yield: 43%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
tetrapropylorthotitanate
Quantity
11 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=O)[CH:5]=[C:4]([CH3:11])[CH:3]=1.[BH4-].[Na+].[NH3:14]>CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4]>[CH3:1][C:2]1[CH:7]=[C:6]([CH:8]([NH2:14])[CH3:10])[CH:5]=[C:4]([CH3:11])[CH:3]=1 |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1=CC(=CC(=C1)C(=O)C)C
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
tetrapropylorthotitanate
Quantity
11 mL
Type
catalyst
Smiles
CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 6 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed twice more with ethyl acetate (50 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice more with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with HCl solution (2 N, 60 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The organic phase was washed with saturated NaCl solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to small volume
CUSTOM
Type
CUSTOM
Details
The resulting crude product was used without further purification

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
CC=1C=C(C=C(C1)C)C(C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.